![molecular formula C15H14N6O2S2 B2920253 N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide CAS No. 872997-56-3](/img/structure/B2920253.png)
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biochemical Activities
Compounds related to N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide have been explored for their potential in treating various conditions and their biochemical properties. For instance, studies have reported on sulfonamides that inhibit carbonic anhydrase isozymes, which are critical for physiological processes such as respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor (Garaj et al., 2004; Alafeefy et al., 2015). These studies highlight the role of sulfonamide derivatives in targeting carbonic anhydrases, offering a pathway for developing treatments for conditions like glaucoma, edema, and certain cancers.
Antimicrobial and Antifungal Properties
Another area of interest is the exploration of these compounds for their antimicrobial and antifungal activities. Research has demonstrated that certain sulfonamide derivatives exhibit significant antibacterial and antifungal effects (Hassan, 2013; Wang et al., 2010). These findings are particularly relevant in the search for new antibiotics and antifungals, given the rising concern over drug resistance.
Anticancer Potential
The investigation into the anticancer properties of sulfonamide derivatives related to this compound has yielded promising results. Compounds have been identified with the potential to inhibit tumor growth and induce apoptosis in cancer cells (Fares et al., 2014; Brzozowski, 1998). Such findings underscore the potential of these compounds in developing novel anticancer therapies.
properties
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c16-9-11-24-15-7-6-13-18-19-14(21(13)20-15)8-10-17-25(22,23)12-4-2-1-3-5-12/h1-7,17H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFQKQYMBIIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.